![molecular formula C16H13ClFNO B3041062 3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde oxime CAS No. 259269-61-9](/img/structure/B3041062.png)
3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde oxime
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a biphenyl core. The presence of the fluorine and chlorine atoms would likely have a significant impact on the electronic structure of the molecule, potentially affecting its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine and chlorine atoms could potentially affect its polarity, solubility, and boiling and melting points. The oxime and acrylaldehyde groups could also influence these properties .Mechanism of Action
The mechanism of action of this compound is not clear without additional context. If this compound is intended to be used as a drug, its mechanism of action would depend on its interactions with biological targets in the body. If it’s intended for use in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and other reactants present .
Future Directions
The future research directions for this compound would depend on its intended use. If it’s being studied for potential use as a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s being used in chemical reactions, future research could involve optimizing the reaction conditions or exploring new reactions that this compound can participate in .
properties
IUPAC Name |
(NE)-N-[(Z)-3-chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO/c1-11(10-19-20)16(17)13-8-6-12(7-9-13)14-4-2-3-5-15(14)18/h2-10,20H,1H3/b16-11-,19-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALTUZHWFHPPAD-CBOWUIJFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=C(C=C1)C2=CC=CC=C2F)Cl)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C1=CC=C(C=C1)C2=CC=CC=C2F)/Cl)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde oxime |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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